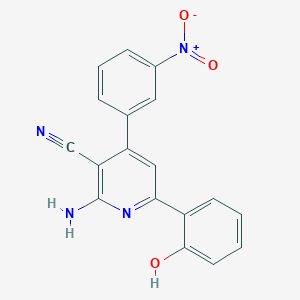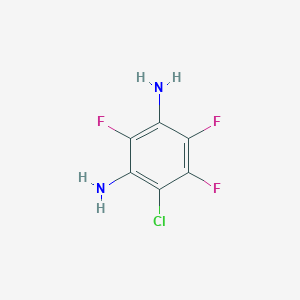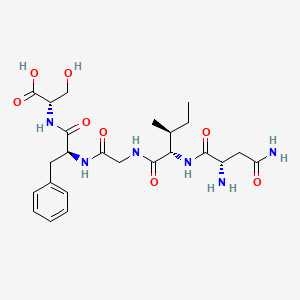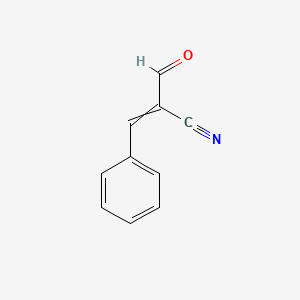![molecular formula C24H44BrNO B14254170 1-[(Octadecyloxy)methyl]pyridin-1-ium bromide CAS No. 183585-20-8](/img/structure/B14254170.png)
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a long alkyl chain, imparts distinct physicochemical properties that make it valuable for specific applications.
Méthodes De Préparation
The synthesis of 1-[(Octadecyloxy)methyl]pyridin-1-ium bromide typically involves the quaternization of pyridine with an alkylating agent. One common method is the reaction of pyridine with octadecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: The compound exhibits antimicrobial properties and is used in the development of disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines. Its ability to disrupt cellular membranes makes it a candidate for drug delivery applications.
Industry: In the industrial sector, it is used as a surfactant in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-[(Octadecyloxy)methyl]pyridin-1-ium bromide involves its interaction with cellular membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and anticancer applications, where the compound targets and destroys pathogenic cells. The pyridinium moiety also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide can be compared with other pyridinium salts and quaternary ammonium compounds:
1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide: Similar in structure but with a shorter alkyl chain, leading to different physicochemical properties and applications.
4-(Dimethylamino)pyridin-1-ium bromide: Lacks the long alkyl chain, making it less effective as a surfactant but useful in other catalytic applications.
N-Benzyl-4-N,N-dimethylaminopyridinium salt: Exhibits high catalytic activity in oxidation reactions, similar to this compound, but with different substrate specificity.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct surface-active properties and enhances its interaction with biological membranes, making it valuable for specific applications in various fields.
Propriétés
Numéro CAS |
183585-20-8 |
|---|---|
Formule moléculaire |
C24H44BrNO |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
1-(octadecoxymethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C24H44NO.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24-25-21-18-17-19-22-25;/h17-19,21-22H,2-16,20,23-24H2,1H3;1H/q+1;/p-1 |
Clé InChI |
JPEIBRBHMCTGEF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC[N+]1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)



![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)




![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)

![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
